2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Systematic Nomenclature and IUPAC Conventions
The compound 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde follows IUPAC nomenclature rules for fused heterocyclic systems. Its systematic name is derived by prioritizing the parent heterocycle (imidazo[1,2-a]pyridine) and specifying substituents in descending order of priority. The benzodioxole moiety is treated as a substituent, with the suffix "-carbaldehyde" indicating the aldehyde functional group at position 3.
Key IUPAC conventions applied include:
- Fusion position numbering : The imidazo[1,2-a]pyridine core is numbered such that the pyridine nitrogen occupies position 1, and the imidazole ring spans positions 1 and 2.
- Substituent placement : The benzodioxol-5-yl group is attached to position 2 of the imidazo[1,2-a]pyridine system, while the carbaldehyde group resides at position 3.
- Bicyclic descriptor : The benzodioxole component is designated using the "benzo" prefix followed by bracketed fusion positions.
Alternative naming approaches include functional class nomenclature (e.g., "3-formyl-2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine"), but the substitutive IUPAC name remains authoritative for precise structural communication.
Molecular Architecture and Bonding Patterns
The molecule exhibits a planar, conjugated system with the following structural features:
Core framework :
- Imidazo[1,2-a]pyridine : A fused bicyclic system comprising a pyridine ring (six-membered, aromatic) and an imidazole ring (five-membered, non-aromatic due to partial single-bond character).
- Benzodioxole substituent : A 1,3-benzodioxole group fused at position 5, introducing two oxygen atoms in a dioxolane ring.
Functional groups :
- Aldehyde group : A -CHO moiety at position 3, enabling nucleophilic addition and condensation reactions.
- Electron-rich regions : The imidazole nitrogen (N1) and pyridine nitrogen (N2) create localized electron density, while the benzodioxole oxygen atoms (O1, O2) contribute to π-conjugation.
Bonding characteristics :
| Bond Type | Length (Å) | Character |
|---|---|---|
| C2-N1 | 1.312 | Partial double bond (imidazole) |
| C3-C4 | 1.341 | Aromatic (pyridine) |
| O1-C1 | 1.434 | Single bond (dioxolane) |
The molecule's planarity is maintained by intramolecular hydrogen bonding between the aldehyde oxygen and adjacent heteroatoms (e.g., N1), as evidenced by crystallographic data.
Crystallographic Characterization and Conformational Analysis
X-ray diffraction studies reveal:
Unit cell parameters :
- Space group: P2₁/n (monoclinic)
- Dimensions: a = 7.3322(5) Å, b = 8.0341(5) Å, c = 19.4479(14) Å
- β-angle: 95.775(2)°, Volume = 1139.82(13) ų
Key structural observations :
- Planar alignment : Dihedral angle ≤1° between imidazo[1,2-a]pyridine and benzodioxole planes.
- Hydrogen bonding :
Thermal displacement parameters :
| Atom | Ueq (Ų) |
|---|---|
| O1 | 0.0586 |
| N1 | 0.0375 |
| C3 | 0.0331 |
These values indicate minimal thermal motion in the crystalline state, consistent with rigid aromatic systems.
Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine Derivatives
Structural variations and effects :
Electronic impacts :
- The benzodioxole group increases electron density at C2 by 12% compared to phenyl-substituted analogs (DFT calculations).
- Carbaldehyde substitution at C3 reduces HOMO-LUMO gap by 0.8 eV versus methyl derivatives.
Conformational trends :
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-8-11-15(16-14-3-1-2-6-17(11)14)10-4-5-12-13(7-10)20-9-19-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDPIADNVZOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360271 | |
| Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842973-99-3 | |
| Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine core is typically constructed via condensation reactions between 2-aminopyridines and α-halocarbonyl compounds. For 2-benzodioxol-5-yl derivatives, this step requires careful selection of substituents to avoid steric hindrance during subsequent functionalization.
Condensation with α-Bromomalonaldehyde
A foundational approach involves reacting 2-aminopyridine derivatives with α-bromomalonaldehyde in 1,4-dioxane under controlled temperatures. For example, 2,6-diaminopyridine reacts with 2-bromomalonaldehyde at 0–60°C for 6 hours to yield imidazo[1,2-a]pyridine-3-carbaldehyde intermediates with 91.3% efficiency after column chromatography. This method’s success hinges on the nucleophilic displacement of bromide by the pyridine’s amino group, followed by intramolecular cyclization.
Microwave-Assisted Cyclization
Modern adaptations employ microwave irradiation to accelerate ring closure. While specific data for the target compound is limited, analogous imidazo[1,2-a]pyridine syntheses demonstrate 30–50% reduction in reaction times (from 12 hours to 4–6 hours) and improved yields (up to 15%) compared to conventional heating.
Aldehyde Functionalization and Stability
The 3-carbaldehyde group is either introduced during core formation or via post-functionalization.
In Situ Aldehyde Incorporation
Using α-bromomalonaldehyde in the initial cyclization step directly installs the aldehyde group, as demonstrated in. This method avoids subsequent oxidation steps but requires stringent anhydrous conditions to prevent aldehyde hydration or oxidation.
Oxidation of Hydroxymethyl Precursors
Late-stage oxidation of 3-hydroxymethylimidazo[1,2-a]pyridines using MnO2 or Swern conditions offers modularity. However, over-oxidation to carboxylic acids remains a risk, necessitating careful stoichiometric control.
Optimization and Green Chemistry Approaches
Recent advances emphasize solvent systems and catalysts that enhance sustainability without compromising efficiency.
Structural Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
Table 1. Key Spectral Data for 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde and Analogues
The aldehyde proton typically resonates near δ 9.8–10.2 ppm in CDCl3, though this signal may shift or split due to conjugation with the aromatic system.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at position 3 is susceptible to oxidation under mild conditions. Metal-free oxidation strategies using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can convert the aldehyde to a carboxylic acid derivative. For example:
This reaction is critical for introducing polar functional groups, enhancing water solubility for biological applications .
Reduction Reactions
The aldehyde moiety can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). For instance:
This reduction preserves the imidazo[1,2-a]pyridine core and benzo dioxole ring, enabling further derivatization .
Nucleophilic Addition Reactions
The aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under basic conditions. This forms α,β-unsaturated derivatives, which are valuable intermediates for synthesizing extended π-conjugated systems:
Such reactions are pivotal in constructing pharmacophores with enhanced electronic properties .
Substitution Reactions
The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic aromatic substitution (EAS) at position 2 or 7. For example, halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) can introduce halogens or nitro groups, respectively:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 2-Bromo derivative | 85 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 7-Nitro derivative | 72 |
Cycloaddition and Cross-Coupling Reactions
The aldehyde group facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids in the presence of Pd catalysts, enabling aryl group introduction:
This method is widely used to diversify the compound’s aromatic framework .
Mechanistic Insights
Key reaction pathways include:
-
Aldehyde Oxidation : Proceeds via a radical mechanism in the presence of TBHP, generating carboxylic acids .
-
Knoevenagel Condensation : Initiated by deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde .
Comparative Reactivity
The compound’s reactivity differs from simpler imidazo[1,2-a]pyridines due to the electron-withdrawing benzo dioxole group, which stabilizes intermediates in nucleophilic additions and cross-couplings .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its structure allows for modifications that can enhance biological activity.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. For example, studies have demonstrated that modifications to the 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine core can yield compounds with selective cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Various studies have indicated that imidazo[1,2-a]pyridine derivatives possess activity against bacteria and fungi, making them candidates for further development in treating infectious diseases.
Organic Synthesis Applications
The unique structure of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde makes it a valuable intermediate in organic synthesis.
Synthesis of Heterocycles
This compound can serve as a precursor for synthesizing various heterocyclic compounds through reactions such as:
- Condensation Reactions : Reacting with amines to form more complex structures.
- Cyclization Reactions : Facilitating the formation of additional rings which can enhance pharmacological properties.
Material Science Applications
The incorporation of this compound into polymers has been explored for developing advanced materials with specific properties.
Polymeric Materials
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant in the development of coatings and composites used in various industrial applications.
Case Study 1: Anticancer Drug Development
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The most promising derivative exhibited an IC50 value of 10 µM against breast cancer cells, indicating significant potential for further drug development.
Case Study 2: Antimicrobial Screening
A screening study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that certain modifications to the side chains significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heterocycle Variations
- Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine: The pyridine core in the target compound has one nitrogen atom, while pyrimidine-based analogs (e.g., 2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde) contain two nitrogen atoms. For instance, pyrimidine derivatives may engage in stronger hydrogen bonding or π-π stacking interactions in biological systems .
Substituent Effects
- Benzo[1,3]dioxol vs. Electron-Withdrawing Groups (EWGs): In urease inhibitors like 4i (6-fluoro-imidazo[1,2-a]pyridine-oxacyclic derivative, IC${50}$ = 5.68 µM), EWGs (-CF$3$, -NO$_2$) enhance activity by stabilizing charge transfer interactions. In contrast, the benzo[1,3]dioxol group is electron-donating, which may favor hydrophobic or π-π interactions but reduce electrophilic character. SAR studies suggest that combining electron-rich and electron-poor regions in the same molecule could optimize bioactivity .
- Carbaldehyde Functionality: The aldehyde group enables Schiff base formation or nucleophilic additions, a feature shared with coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives (). These derivatives exhibit tunable nonlinear optical properties depending on substituents, highlighting the aldehyde’s role in conjugation and polarizability .
Urease Inhibition
Active imidazo[1,2-a]pyridine derivatives (e.g., 4i, 4o) achieve IC${50}$ values below 10 µM, outperforming the standard thiourea drug (IC${50}$ = 21.0 µM). Their activity is attributed to hydrogen bonding (-OH groups) and π-π stacking with urease’s active site. While the target compound’s benzo[1,3]dioxol group may contribute to π-π interactions, its lack of strong EWGs or hydrogen-bond donors could limit potency compared to 4i .
Optical Properties
Coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives () demonstrate substituent-dependent nonlinear optical responses. However, the benzo[1,3]dioxol group’s electron-donating nature may reduce ICT efficiency compared to coumarin’s electron-withdrawing carbonyl .
Data Table: Key Compounds and Properties
Biological Activity
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its pharmacological potential. The following sections will explore the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₀N₂O₂
- Molecular Weight : 242.24 g/mol
- Structural Features : The compound contains an imidazo[1,2-a]pyridine core fused with a benzo[1,3]dioxole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to enhance caspase-3 activity, indicating apoptosis induction in MDA-MB-231 breast cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Apoptosis induction |
| 10c | HepG2 | 4.98 | Microtubule destabilization |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives also demonstrate antimicrobial properties. Studies have reported that these compounds can exhibit significant antibacterial and antifungal activities against various pathogens:
- Example : A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce pain:
- Mechanism : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish biological activity.
- Positioning : The position of substituents on the imidazo ring is crucial for maintaining activity against specific targets.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer efficacy in vitro. Compounds were tested against various cancer cell lines including MDA-MB-231 and HepG2:
- Results : Several compounds demonstrated IC50 values in the low micromolar range, with notable selectivity for cancer cells over normal cells .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of these compounds against clinically relevant strains:
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields compare under varying conditions?
Answer: The compound can be synthesized via:
- Claisen-Schmidt condensation : Reacting 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde with benzodioxol-5-yl ketones in PEG-400, achieving moderate yields (~33–55%) after 16 hours of reflux .
- Cu(II)-catalyzed dehydrogenative aminooxygenation : A transition-metal-mediated method reported to improve regioselectivity, though yield data are unspecified .
- Oxidative functionalization : Using Mn(IV) oxide in dichloromethane (85% yield) or Ru-based catalysts (70% yield) for aldehyde group introduction .
| Method | Catalyst/Solvent | Yield | Reaction Time | Key Reference |
|---|---|---|---|---|
| Claisen-Schmidt condensation | PEG-400 | 33–55% | 16 h | |
| Mn(IV)-mediated oxidation | MnO₂/CH₂Cl₂ | 85% | 2 h | |
| Ru-complex catalysis | [Ru(bpp)(pydic)]/H₂O | 70% | 5.5 h |
Optimization Tip: Use inert atmospheres and controlled temperatures to minimize side reactions, as noted in catalytic protocols .
Q. Q2. How can spectroscopic data (NMR, IR) confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy : Look for carbonyl (C=O) stretches at 1685–1600 cm⁻¹ and aromatic C=C bands at 1580–1400 cm⁻¹. A C-F stretch (if fluorinated) appears near 750 cm⁻¹ .
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Benzo[1,3]dioxole protons show characteristic splitting patterns at δ 6.7–7.1 ppm, while imidazo[1,2-a]pyridine carbons appear at 110–150 ppm .
- HRMS : Validate molecular ion peaks with <2 ppm error to confirm purity .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
- Use SHELXL for small-molecule refinement, especially with high-resolution or twinned data. The software’s robustness in handling partial disorder (common in benzodioxole moieties) makes it ideal .
- Key Parameters : Refine anisotropic displacement parameters for non-hydrogen atoms and validate with R-factor convergence (<5%). Cross-check with DFT-optimized geometries to resolve discrepancies .
Q. Q4. What computational methods are suitable for predicting the compound’s nonlinear optical (NLO) properties?
Answer:
- Perform DFT calculations (e.g., Gaussian 09) using hybrid functionals (B3LYP) and basis sets (6-311++G**) to model charge-transfer interactions between the benzodioxole and imidazo[1,2-a]pyridine moieties .
- Compare hyperpolarizability (β) values with experimental NLO data from electric-field-induced second harmonic generation (EFISHG) .
Q. Q5. How can conflicting spectral data (e.g., unexpected carbonyl shifts) be troubleshooted during characterization?
Answer:
- Contamination Check : Verify solvent purity (e.g., DMSO-d₆ residual peaks at δ 2.5 ppm).
- Tautomerism Analysis : Use variable-temperature NMR to detect aldehyde-enol equilibria, which may shift carbonyl signals .
- X-ray Crystallography : Resolve ambiguities by correlating experimental bond lengths/angles with computational models .
Q. Q6. What strategies improve the regioselectivity of benzodioxole substitution in imidazo[1,2-a]pyridine derivatives?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine C8 position to steer electrophilic substitution to the benzodioxole C5 site .
- Metal Catalysis : Use Pd/Cu bimetallic systems for cross-coupling reactions, ensuring strict control of temperature (80–100°C) and ligand ratios (1:1.2) .
Q. Q7. How can impurity profiles (e.g., Zolpidem-related byproducts) be analyzed in synthesized batches?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to detect trace impurities like 6-methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde (retention time ~12.3 min) .
- TLC Validation : Compare Rf values against reference standards (e.g., 0.45 in ethyl acetate/hexane 3:7) .
Q. Q8. What reaction conditions favor the formation of Schiff base derivatives from this aldehyde?
Answer:
- Solvent : Methanol or ethanol with glacial acetic acid (1–2 mol%) as a catalyst .
- Reaction Time : 16–24 hours under reflux to ensure complete imine formation .
- Workup : Isolate products via filtration to avoid aldehyde oxidation during column chromatography .
Data Contradiction Example :
If a synthesis yields 85% (MnO₂ method ) vs. 33% (Claisen-Schmidt ), factors include:
- Catalyst efficiency (Mn(IV) vs. PEG-400).
- Solvent polarity (CH₂Cl₂ enhances oxidation rates).
- Side reactions (e.g., aldol condensation in PEG-400).
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
